molecular formula C13H11FN2O2 B14642681 2-(5-Fluoro-2-methylanilino)pyridine-3-carboxylic acid CAS No. 55285-37-5

2-(5-Fluoro-2-methylanilino)pyridine-3-carboxylic acid

Cat. No.: B14642681
CAS No.: 55285-37-5
M. Wt: 246.24 g/mol
InChI Key: QCOXCBXHNZCIPX-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methylanilino)pyridine-3-carboxylic acid is an organic compound belonging to the class of pyridinecarboxylic acids. This compound features a pyridine ring substituted with a carboxylic acid group at the 3-position and a 5-fluoro-2-methylanilino group at the 2-position. The presence of fluorine and methyl groups in the anilino moiety imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methylanilino)pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the direct fluorination of pyridine using reagents like CsSO4F at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective boron reagents and palladium catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methylanilino)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-Fluoro-2-methylanilino)pyridine-3-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methylanilino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate specific pathways, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

2-(5-Fluoro-2-methylanilino)pyridine-3-carboxylic acid is unique due to the presence of the 5-fluoro-2-methylanilino group, which imparts distinct chemical and biological properties. The fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

55285-37-5

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

2-(5-fluoro-2-methylanilino)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H11FN2O2/c1-8-4-5-9(14)7-11(8)16-12-10(13(17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H,17,18)

InChI Key

QCOXCBXHNZCIPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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